3-Hexyn-2-OL

Description

The exact mass of the compound 3-Hexyn-2-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hexyn-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexyn-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

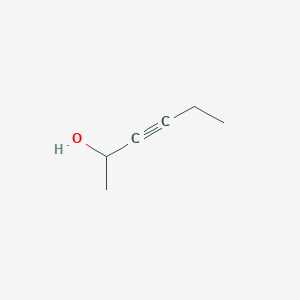

Structure

3D Structure

Properties

IUPAC Name |

hex-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCAMPHNVKBSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875614 | |

| Record name | 3-HEXYN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-50-2 | |

| Record name | 3-Hexyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexyn-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-HEXYN-2-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyn-2-ol: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Hexyn-2-ol. It is an important chemical intermediate with applications in organic synthesis. This document includes detailed tables of its properties, experimental protocols for its key chemical transformations, and visual diagrams of reaction pathways and workflows to support research and development activities.

Physical and Chemical Properties

3-Hexyn-2-ol is a secondary alcohol containing a carbon-carbon triple bond. Its physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of 3-Hexyn-2-ol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][2][3][4] |

| Molecular Weight | 98.14 g/mol | [1][2][4] |

| CAS Number | 109-50-2 | [1][2][4] |

| Appearance | Colorless liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | 137-138 °C (at 760 Torr) | [1] |

| 79-80 °C (at 60 Torr) | [2] | |

| Melting Point | -55 °C | [1] |

| -34 °C (estimate) | [2] | |

| Density | 0.909 g/mL at 25 °C | [5] |

| Solubility in Water | Slightly soluble (~4.5 g/L at 25 °C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Refractive Index (n20/D) | 1.447 | [2][5] |

| Flash Point | 53.3 °C (127.9 °F) | [6] |

Table 2: Computed Chemical Properties of 3-Hexyn-2-ol

| Property | Value | Source(s) |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| XLogP3 | 0.781 | [2][7] |

| Complexity | 93.2 | [1] |

Spectral Data

While detailed spectral data with peak assignments are best obtained through direct analysis, the following provides an overview of expected spectral characteristics.

-

¹H NMR: Proton NMR spectra are available for prediction and can be found in various chemical databases.

-

¹³C NMR: Carbon NMR spectra are available for prediction.[1]

-

IR Spectroscopy: The infrared spectrum of 3-Hexyn-2-ol will exhibit characteristic peaks for the O-H stretch of the alcohol group (broad, ~3300 cm⁻¹) and the C≡C stretch of the alkyne (weak, ~2200 cm⁻¹).

-

Mass Spectrometry: The NIST WebBook provides mass spectrum data for 3-Hexyn-2-ol under electron ionization.[3]

Chemical Reactivity and Applications

3-Hexyn-2-ol is a versatile building block in organic synthesis due to the presence of both an alcohol and an alkyne functional group.

-

Alcohol Reactions: The secondary alcohol can undergo oxidation to form the corresponding ketone, 3-hexyn-2-one. It can also be esterified or converted to a leaving group for substitution reactions.

-

Alkyne Reactions: The internal alkyne can undergo various reactions such as hydrogenation (reduction) to the corresponding alkene or alkane, and addition reactions across the triple bond.

Its primary applications are as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and flavor and fragrance compounds.[1] For instance, it is used in the synthesis of highly substituted furans.[2]

Experimental Protocols

The following are representative experimental protocols for common transformations of 3-Hexyn-2-ol.

Oxidation of 3-Hexyn-2-ol to 3-Hexyn-2-one

This protocol utilizes a Swern oxidation, a mild method for converting secondary alcohols to ketones.

Materials:

-

3-Hexyn-2-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes.

-

Add a solution of 3-Hexyn-2-ol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

-

Stir for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes, allowing the mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-hexyn-2-one.

Reduction of 3-Hexyn-2-ol to (Z)-3-Hexen-2-ol

This protocol employs Lindlar's catalyst for the stereoselective reduction of the alkyne to a cis-alkene.

Materials:

-

3-Hexyn-2-ol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas (H₂)

-

Methanol or ethanol as solvent

-

Hydrogenation flask (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

-

Dissolve 3-Hexyn-2-ol (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of Lindlar's catalyst (typically 5-10% by weight of the starting material).

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or in a Parr apparatus at low pressure).

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield (Z)-3-Hexen-2-ol.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to 3-Hexyn-2-ol.

Safety Information

3-Hexyn-2-ol is a flammable liquid and vapor.[1][8] It is also considered very toxic to aquatic life.[1][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-Hexyn-2-ol is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality as both an alcohol and an alkyne allows for a wide range of chemical transformations, making it a useful building block in organic synthesis. The experimental protocols and reaction diagrams provided in this guide serve as a foundation for its practical application in a laboratory setting. Researchers and developers can leverage this information for the synthesis of novel compounds in various fields, including pharmaceuticals and materials science.

References

- 1. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. CN102875332A - Process for synthesizing 3-hexyne-2,5-diol through slurry bed based on low pressure method - Google Patents [patents.google.com]

- 6. Khan Academy [khanacademy.org]

- 7. CN102285867B - The synthetic method of 3-hexyne-2,5-diol - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

Synthesis of 3-Hexyn-2-OL from propyne and propionaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hexyn-2-ol, a valuable building block in organic synthesis, from the readily available starting materials, propyne and propionaldehyde. The core of this transformation lies in the nucleophilic addition of a lithium acetylide to an aldehyde, a robust and widely utilized method for carbon-carbon bond formation.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence. First, propyne is deprotonated by a strong organometallic base, typically n-butyllithium (n-BuLi), to generate the highly nucleophilic propynyllithium.[1] This is a standard method for the formation of lithium acetylides.[1][2] In the second step, the propynyllithium attacks the electrophilic carbonyl carbon of propionaldehyde. Subsequent acidic workup of the resulting lithium alkoxide intermediate furnishes the desired secondary alcohol, 3-hexyn-2-ol.[3][4]

The overall reaction is as follows:

-

Deprotonation of Propyne: CH₃C≡CH + n-BuLi → CH₃C≡CLi + BuH

-

Nucleophilic Addition and Workup: CH₃C≡CLi + CH₃CH₂CHO → CH₃C≡CCH(OLi)CH₂CH₃ CH₃C≡CCH(OLi)CH₂CH₃ + H₃O⁺ → CH₃C≡CCH(OH)CH₂CH₃ + Li⁺

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product, 3-hexyn-2-ol.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Propyne | C₃H₄ | 40.06 | -23.2 | 0.671 (liquid at -50°C) | - |

| Propionaldehyde | C₃H₆O | 58.08 | 46-50 | 0.807 | 1.364 |

| n-Butyllithium | C₄H₉Li | 64.06 | - | (Varies with solution) | - |

| 3-Hexyn-2-ol | C₆H₁₀O | 98.14 | 79-80 @ 60 Torr[5] | 0.909 at 25°C | 1.447 |

Table 1: Physical and Chemical Properties of Reactants and Product

| Spectroscopic Data for 3-Hexyn-2-ol | Key Features |

| ¹³C NMR | Peaks corresponding to the acetylenic carbons and the carbon bearing the hydroxyl group are characteristic.[6] |

| IR Spectroscopy | A broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretch of the alcohol, and a peak around 2200-2300 cm⁻¹ for the C≡C triple bond stretch are expected.[6] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[5][7] |

Table 2: Spectroscopic Data for 3-Hexyn-2-ol

Experimental Protocol

This protocol is adapted from established procedures for the generation of lithium acetylides and their reaction with aldehydes.[8] All operations should be conducted under an inert atmosphere (e.g., argon or dry nitrogen) using anhydrous solvents.

Materials:

-

Propyne gas

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Propionaldehyde (distilled prior to use)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a thermometer, and a rubber septum

-

Dry ice/acetone bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part A: Generation of Propynyllithium

-

A three-necked flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath.

-

Propyne gas is bubbled through the cold THF for a predetermined time to achieve the desired molar quantity. Alternatively, condensed propyne can be added.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred propyne solution at -78 °C. The addition should be slow enough to maintain the internal temperature below -70 °C.

-

After the addition is complete, the mixture is stirred at -78 °C for an additional hour to ensure complete formation of propynyllithium.

Part B: Reaction with Propionaldehyde and Workup

-

Propionaldehyde is added dropwise to the freshly prepared solution of propynyllithium at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to afford pure 3-hexyn-2-ol.

Visualizations

Caption: Workflow for the synthesis of 3-hexyn-2-ol.

Caption: Key chemical transformations in the synthesis.

References

- 1. Propynyllithium - Wikipedia [en.wikipedia.org]

- 2. Alkynylation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ch 14: Reactions of RCCM with Aldehydes and Ketones [chem.ucalgary.ca]

- 5. 3-Hexyn-2-ol [webbook.nist.gov]

- 6. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hexyn-2-ol [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Hexyn-2-ol (CAS: 109-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hexyn-2-ol (CAS Number 109-50-2), a secondary alkynyl alcohol. It details the compound's physicochemical properties, safety and handling protocols, and spectroscopic characterization. This document includes representative experimental procedures for its synthesis via Grignard reaction and its application in the synthesis of substituted furans. Furthermore, based on current research into related alkynol compounds, a potential mechanism of biological action involving the covalent inhibition of Aldehyde Dehydrogenase 2 (ALDH2) is proposed and illustrated. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Physical Properties

3-Hexyn-2-ol is a colorless liquid characterized by a six-carbon chain containing a hydroxyl group at position 2 and a carbon-carbon triple bond between positions 3 and 4.[1]

Table 1: Chemical Identifiers for 3-Hexyn-2-ol

| Identifier | Value |

| CAS Number | 109-50-2[2][3] |

| Molecular Formula | C₆H₁₀O[2][3] |

| IUPAC Name | hex-3-yn-2-ol[2] |

| Synonyms | 1-Butynyl methyl carbinol, 2-Hydroxy-3-hexyne, Hex-3-in-2-ol[1] |

| InChI | InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3[2] |

| InChIKey | IFCAMPHNVKBSTF-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCC#CC(C)O[2][4] |

Table 2: Physicochemical Properties of 3-Hexyn-2-ol

| Property | Value | Source(s) |

| Molecular Weight | 98.14 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.909 g/mL at 25 °C | |

| Boiling Point | 143-144 °C | [1] |

| Melting Point | -34 °C (estimate) | [1] |

| Flash Point | 53.3 °C (127.9 °F) | |

| Solubility | Slightly soluble in water (approx. 4.5 g/L at 25 °C). Soluble in organic solvents like ethanol and ether. | [1] |

| Refractive Index (n20/D) | 1.447 |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of 3-Hexyn-2-ol is characterized by the absence or very low intensity of the molecular ion peak (M⁺) at m/z = 98. This is typical for secondary alcohols, which readily undergo fragmentation.[5] Key fragmentation patterns include:

-

Alpha-Cleavage: The most significant fragmentation pathway involves cleavage of the C-C bonds adjacent to the oxygen atom. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to give a fragment at m/z = 69, or the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z = 83.

-

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can lead to a peak at m/z = 80.

Table 3: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 83 | [M - CH₃]⁺ |

| 69 | [M - C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for 3-Hexyn-2-ol

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3000-2850 | C-H stretch | Alkane |

| ~2240 (weak) | C≡C stretch | Alkyne |

| ~1100 | C-O stretch | Secondary Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The molecule contains six chemically distinct carbon atoms, which would result in six unique signals in the proton-decoupled ¹³C NMR spectrum.

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

| C1 | C H₃-CH₂- | ~13 |

| C2 | -C H(OH)- | ~58 |

| C3 | -C≡C -CH(OH)- | ~85 |

| C4 | -CH₂-C ≡C- | ~80 |

| C5 | CH₃-C H₂- | ~12 |

| C6 | C H₃-CH(OH)- | ~24 |

¹H NMR: The ¹H NMR spectrum is predicted to show five distinct signals.

Table 6: Predicted ¹H NMR Signals in CDCl₃

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Coupling to |

| -OH | Singlet (broad) | Variable (1.5-4.0) | - |

| H2 | Quintet | ~4.4 | H6, H5 |

| H5 | Triplet of Quartets | ~2.2 | H1, H2 |

| H1 | Triplet | ~1.1 | H5 |

| H6 | Doublet | ~1.4 | H2 |

Experimental Protocols

Representative Synthesis of 3-Hexyn-2-ol via Grignard Reaction

This protocol describes a generalized procedure for the synthesis of 3-Hexyn-2-ol by the reaction of 1-butynylmagnesium bromide with acetaldehyde.[6][7][8] This is a standard method for forming secondary alkynyl alcohols.

Reaction Scheme:

-

CH₃CH₂C≡CH + C₂H₅MgBr → CH₃CH₂C≡CMgBr + C₂H₆

-

CH₃CH₂C≡CMgBr + CH₃CHO → CH₃CH₂C≡CCH(OMgBr)CH₃

-

CH₃CH₂C≡CCH(OMgBr)CH₃ + H₃O⁺ → CH₃CH₂C≡CCH(OH)CH₃ + Mg²⁺ + Br⁻ + H₂O

Materials:

-

1-Butyne

-

Ethylmagnesium bromide solution (e.g., 1.0 M in THF)

-

Acetaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

To the flask, add a solution of 1-butyne (1.0 equivalent) in anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add ethylmagnesium bromide (1.05 equivalents) dropwise via the dropping funnel. (Note: Ethane gas will evolve).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure the complete formation of 1-butynylmagnesium bromide.

-

Cool the reaction mixture back down to 0 °C.

-

Add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous THF to the dropping funnel and add it dropwise to the Grignard reagent solution. Maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield 3-Hexyn-2-ol as a colorless liquid.

Representative Synthesis of a Substituted Furan

Alkynyl alcohols are valuable precursors for the synthesis of substituted furans through metal-catalyzed cyclization reactions. Gold(I) catalysts are particularly effective for this transformation.[9][10] This protocol describes a representative gold-catalyzed intramolecular cyclization.

Reaction Scheme: This reaction proceeds via a 5-exo-dig cyclization mechanism.

Materials:

-

3-Hexyn-2-ol

-

Gold(I) chloride-triphenylphosphine complex [(Ph₃P)AuCl]

-

Silver triflate (AgOTf) or Silver triflimide (AgNTf₂)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-Hexyn-2-ol (1.0 equivalent) in the anhydrous solvent.

-

In a separate vial, weigh the gold catalyst, (Ph₃P)AuCl (0.1 - 1.0 mol%), and the silver salt co-catalyst, AgOTf (0.1 - 1.0 mol%).

-

Add the catalysts to the reaction flask containing the 3-Hexyn-2-ol solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether or ethyl acetate to remove the metal catalysts.

-

Concentrate the filtrate under reduced pressure to obtain the crude furan product.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Biological Activity and Potential Mechanism of Action

While there is no direct experimental data on the biological activity of 3-Hexyn-2-ol, recent studies on structurally related natural product alkynols, such as falcarinol, have identified Aldehyde Dehydrogenase 2 (ALDH2) as a molecular target.[11][12] These compounds have been shown to act as irreversible, covalent inhibitors of ALDH2.[11][13]

ALDH2 is a critical mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes, most notably acetaldehyde derived from ethanol metabolism.[14] Inhibition of ALDH2 leads to an accumulation of toxic aldehydes, which can have significant physiological effects.

Proposed Mechanism of Action: Based on the mechanism proposed for other alkynols, 3-Hexyn-2-ol could potentially act as a covalent inhibitor of ALDH2. The proposed mechanism involves the nucleophilic attack of a cysteine residue (Cys302) in the active site of ALDH2 onto one of the sp-hybridized carbons of the alkyne. This would result in the formation of a stable, covalent adduct, thereby inactivating the enzyme. This hypothesis provides a compelling avenue for future research into the biological effects of simple alkynols.[11][15]

Safety and Handling

3-Hexyn-2-ol is a flammable liquid and is considered very toxic to aquatic life.[2] Standard laboratory safety precautions should be strictly followed.

Table 7: GHS Hazard and Precautionary Statements

| Code | Statement |

| H226 | Flammable liquid and vapor. |

| H400 | Very toxic to aquatic life. |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a suitable respirator.

Applications and Future Directions

3-Hexyn-2-ol serves as a versatile building block in organic synthesis. Its primary documented use is as a precursor in the synthesis of polysubstituted furans, which are important structural motifs in many natural products and pharmaceuticals.[1]

Given the recent findings on the biological activities of related alkynols, 3-Hexyn-2-ol and its derivatives represent an interesting class of small molecules for investigation in drug discovery. Specifically, their potential as modulators of ALDH enzymes warrants further exploration for therapeutic applications in areas such as cancer chemotherapy sensitization and alcoholism treatment.[11][13]

Conclusion

This technical guide has summarized the key chemical, physical, and safety data for 3-Hexyn-2-ol. Representative protocols for its synthesis and further functionalization have been provided to aid researchers in their laboratory work. While direct biological data for this specific compound is lacking, a plausible mechanism of action has been proposed based on its structural class, highlighting a promising area for future investigation. This document aims to be a valuable resource for scientists working with or considering the use of this versatile alkynyl alcohol.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hexyn-2-ol [webbook.nist.gov]

- 4. 3-hexyn-2-ol [stenutz.eu]

- 5. 2,5-Dimethyl-5-hexen-3-ol | C8H16O | CID 144264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Solved Phenyl magnesium bromide reacts with acetaldehyde | Chegg.com [chegg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Hexyn-2-OL (¹H NMR, ¹³C NMR, IR, MS)

Introduction

3-Hexyn-2-ol is a secondary alcohol and an internal alkyne with the chemical formula C₆H₁₀O.[1][2] Its structure, featuring a hydroxyl group and a carbon-carbon triple bond, gives rise to a unique spectroscopic signature. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 3-Hexyn-2-ol, intended for researchers, scientists, and professionals in drug development. The spectroscopic data presented herein is crucial for the structural elucidation and quality control of this compound.

Molecular Structure

The structure of 3-Hexyn-2-ol is foundational to understanding its spectroscopic properties. The molecule contains six carbon atoms, ten hydrogen atoms, and one oxygen atom.

Caption: A 2D representation of the molecular structure of 3-Hexyn-2-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.35 | Quartet | 1H | CH-OH (H-2) |

| ~2.15 | Quartet | 2H | CH₂ (H-5) |

| ~1.75 | Singlet (broad) | 1H | OH |

| ~1.30 | Doublet | 3H | CH₃ (H-1) |

| ~1.10 | Triplet | 3H | CH₃ (H-6) |

Interpretation:

-

The CH-OH proton (H-2) is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (H-1). Its downfield shift is attributed to the deshielding effect of the neighboring oxygen atom.

-

The methylene protons (H-5) are predicted to appear as a quartet due to coupling with the terminal methyl protons (H-6).

-

The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent.

-

The methyl protons at H-1 are split into a doublet by the adjacent methine proton (H-2).

-

The terminal methyl protons (H-6) are split into a triplet by the adjacent methylene protons (H-5).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, experimental ¹³C NMR data for 3-Hexyn-2-ol is not widely available. The data presented below is predicted and serves as a reference for spectral interpretation.[5][6][7]

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~85.0 | C-3 (alkyne) |

| ~80.0 | C-4 (alkyne) |

| ~60.0 | C-2 (CH-OH) |

| ~25.0 | C-1 (CH₃) |

| ~14.0 | C-6 (CH₃) |

| ~12.0 | C-5 (CH₂) |

Interpretation:

-

The alkynyl carbons (C-3 and C-4) are characteristically found in the 70-100 ppm region.[8]

-

The carbon bearing the hydroxyl group (C-2) is significantly deshielded and appears around 60 ppm.[9]

-

The remaining aliphatic carbons (C-1, C-5, and C-6) appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.[10]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Hexyn-2-ol exhibits characteristic absorption bands corresponding to its functional groups. The following data is based on typical IR absorption frequencies.[11][12]

Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3350 | Strong, Broad | O-H | Stretching |

| ~2970 | Medium-Strong | C-H (sp³) | Stretching |

| ~2250 | Weak-Medium | C≡C | Stretching |

| ~1050 | Strong | C-O | Stretching |

Interpretation:

-

A strong, broad absorption band around 3350 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.[13]

-

Absorptions in the 2970 cm⁻¹ region are attributed to the C-H stretching of the sp³ hybridized carbons in the methyl and methylene groups.

-

A weak to medium intensity peak around 2250 cm⁻¹ is characteristic of the C≡C stretching vibration of the internal alkyne. The intensity is weaker than that of a terminal alkyne.[14]

-

A strong band in the 1050 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.[15]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 3-Hexyn-2-ol provides valuable information about its molecular weight and fragmentation pattern. The molecular weight of 3-Hexyn-2-ol is 98.14 g/mol .[1][2]

Major Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 98 | [C₆H₁₀O]⁺˙ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 69 | [M - C₂H₅]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Interpretation:

-

The molecular ion peak (M⁺˙) is expected at m/z 98, corresponding to the molecular weight of 3-Hexyn-2-ol.[16]

-

The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[17][18] Loss of a methyl group ([M - 15]) results in the fragment at m/z 83 .

-

Loss of an ethyl group ([M - 29]) from the other side of the alkyne leads to the fragment at m/z 69 .

-

Further fragmentation can lead to the formation of various smaller carbocations, such as those observed at m/z 55 and 43 . The peak at m/z 43 is often a prominent peak in the mass spectra of compounds containing a propyl group or an acetyl group.[19][20]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Hexyn-2-ol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative observation of all carbon signals.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 3-Hexyn-2-ol is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Hexyn-2-ol.

References

- 1. 3-己炔-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PROSPRE [prospre.ca]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 7. Visualizer loader [nmrdb.org]

- 8. Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. 3-Hexyn-2-ol [webbook.nist.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. uni-saarland.de [uni-saarland.de]

Thermodynamic Properties of Secondary Alkynyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of secondary alkynyl alcohols. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique reactivity conferred by the hydroxyl and alkynyl functional groups. A thorough understanding of their thermodynamic properties is crucial for reaction design, process optimization, safety assessments, and understanding their metabolic fate.

Core Thermodynamic Data

The following tables summarize the available experimental and computational data for key thermodynamic properties of selected secondary alkynyl alcohols. Due to the limited availability of experimental data for this specific class of compounds, some values are derived from computational studies.

Table 1: Enthalpy of Formation and Combustion

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | ΔH°f (gas, 298.15 K) (kJ/mol) | ΔH°c (liquid, 298.15 K) (kJ/mol) | Data Source |

| But-3-yn-2-ol | 1-Methyl-2-propyn-1-ol | C₄H₆O | 70.09 | Data not available | Data not available | |

| Pent-4-yn-2-ol | 1-Methyl-3-butyn-1-ol | C₅H₈O | 84.12 | Data not available | Data not available | Cheméo[1] |

| 2-Methyl-3-butyn-2-ol | 2-Methylbut-3-yn-2-ol | C₅H₈O | 84.12 | Data not available | Data not available | |

| Hex-5-yn-3-ol | 1-Ethyl-3-butyn-1-ol | C₆H₁₀O | 98.14 | Data not available | Data not available |

Note: The lack of readily available experimental data for enthalpy of formation and combustion for these specific compounds highlights a significant data gap in the chemical literature.

Table 2: Phase Change and Heat Capacity Data

| Compound | Boiling Point (°C) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) | Liquid Heat Capacity (Cp) (J/mol·K) | Data Source |

| But-3-yn-2-ol | 108-111 | Data not available | Data not available | |

| Pent-4-yn-2-ol | 129-131 | Data not available | Data not available | Cheméo[1] |

| 2-Methyl-3-butyn-2-ol | 103-104 | Data not available | Data not available | |

| Hex-5-yn-3-ol | 145-147 | Data not available | Data not available |

Note: Boiling points are reported at atmospheric pressure. The absence of comprehensive experimental data necessitates reliance on predictive models and computational chemistry for many of these values.

Experimental Protocols

The determination of the thermodynamic properties of secondary alkynyl alcohols relies on a set of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the secondary alkynyl alcohol (typically 0.5 - 1.5 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The enthalpy of combustion is then calculated on a molar basis.

References

Reactivity differences between terminal and internal alkynes

An In-Depth Technical Guide to the Reactivity Differences Between Terminal and Internal Alkynes

Introduction

For researchers, scientists, and drug development professionals, a deep understanding of the nuanced reactivity of alkynes is crucial for molecular design and synthesis. The position of the carbon-carbon triple bond—whether at the end of a carbon chain (terminal) or within it (internal)—fundamentally dictates its chemical behavior.[1] This distinction arises primarily from two key factors: the presence of a uniquely acidic proton on the sp-hybridized carbon of terminal alkynes and the different steric and electronic environments surrounding the triple bond.[1] This guide provides a comprehensive technical comparison of terminal and internal alkynes across several pivotal classes of chemical reactions, supported by experimental data and detailed protocols.

Acidity and Acetylide Formation: The Defining Feature of Terminal Alkynes

The most significant difference in reactivity is the acidity of the hydrogen atom attached to a triply bonded carbon in a terminal alkyne.[2] The sp-hybridized carbon orbital has 50% s-character, which is significantly higher than the s-character in sp² (33%) or sp³ (25%) hybridized carbons.[3][4] This high s-character means the electrons in the sp orbital are held closer to the nucleus, increasing the electronegativity of the carbon and stabilizing the resulting conjugate base, the acetylide anion.[4][5]

Internal alkynes lack this terminal hydrogen and therefore do not exhibit this acidic character.[6] The ability to be deprotonated by a strong base makes terminal alkynes valuable precursors to nucleophilic acetylide anions, which are powerful tools for forming new carbon-carbon bonds.[3][4]

Data Presentation: Acidity of Hydrocarbons

| Compound Type | Hybridization | Approximate pKa | Relative Acidity |

| Alkyne (Terminal) | sp | ~25 | 1 |

| Alkene | sp² | ~44 | 10⁻¹⁹ |

| Alkane | sp³ | ~50 | 10⁻²⁵ |

Data sourced from references[3][5].

Logical Relationship: Acetylide Formation and Reaction

The following diagram illustrates the unique reaction pathway available to terminal alkynes upon deprotonation.

Caption: Reaction pathway unique to terminal alkynes via acetylide anion formation.

Experimental Protocol: Synthesis of an Internal Alkyne via Acetylide Alkylation

Objective: To synthesize 1-phenyl-1-hexyne from phenylacetylene and 1-bromobutane.

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Phenylacetylene

-

1-Bromobutane

-

Anhydrous diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser with drying tube)

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry-ice condenser under a nitrogen atmosphere.

-

Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 50 mL of ammonia gas into the flask.

-

Slowly add 1.1 equivalents of sodium amide to the liquid ammonia with stirring.

-

Add 1.0 equivalent of phenylacetylene dropwise via the dropping funnel over 10 minutes. Stir the resulting solution for 1 hour to ensure complete formation of the sodium acetylide.

-

Add 1.05 equivalents of 1-bromobutane dropwise. The reaction is exothermic; maintain the temperature below -33 °C. After the addition is complete, allow the reaction mixture to stir for 3 hours as the ammonia evaporates.

-

After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the residue.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via column chromatography (silica gel, hexane) to obtain pure 1-phenyl-1-hexyne.

Electrophilic Addition Reactions

Both terminal and internal alkynes undergo electrophilic additions, but the outcomes are governed by regioselectivity and steric hindrance.

Catalytic Hydrogenation

Alkynes can be partially reduced to alkenes or fully reduced to alkanes. The distinction between terminal and internal alkynes is critical for controlling the selectivity of semi-hydrogenation.

-

Syn-Addition (cis-Alkene formation): Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is used for the syn-addition of hydrogen, converting internal alkynes to cis-alkenes.[7]

-

Anti-Addition (trans-Alkene formation): Dissolving metal reduction (e.g., sodium in liquid ammonia) facilitates the anti-addition of hydrogen, yielding trans-alkenes from internal alkynes.[8]

-

Full Hydrogenation (Alkane formation): Powerful catalysts like platinum or palladium on carbon (Pd/C) will reduce both alkyne types completely to the corresponding alkane.[7]

Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be more selective than that of terminal alkynes.[1]

Data Presentation: Alkene Selectivity in Catalytic Hydrogenation

| Alkyne Type | Substrate | Catalyst | Alkene Selectivity (%) | Alkane Formation | Reference |

| Terminal | 1-Octyne | Nickel Boride (P-2) | up to 90 | Observed | [1] |

| Terminal | Phenylacetylene | Nickel Boride (P-2) | up to 90 | Observed | [1] |

| Internal | 2-Hexyne | Nickel Boride (P-2) | 96 | Minimal | [1] |

| Internal | 3-Hexyne | Nickel Boride (P-2) | 98 | Minimal | [1] |

Experimental Workflow: Selective Hydrogenation of Alkynes

Caption: Catalytic reduction pathways for alkynes leading to different isomeric products.

Hydration

The addition of water across the triple bond is catalyzed by acid and, typically, a mercury(II) salt. The regiochemical outcome is a key point of differentiation.

-

Terminal Alkynes: Hydration follows Markovnikov's rule, where the initial enol intermediate forms with the hydroxyl group on the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone .[9][10] An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which produces an aldehyde .[9]

-

Internal Alkynes: For symmetrical internal alkynes, hydration yields a single ketone product.[9] However, the hydration of unsymmetrical internal alkynes is not regioselective and produces a mixture of two isomeric ketone products, as protonation of the two sp carbons occurs without a strong preference.[9][11]

Logical Relationship: Hydration Product Outcomes

Caption: Divergent products from the hydration of terminal vs. internal alkynes.

Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond is another electrophilic addition where regioselectivity is key.

-

Terminal Alkynes: The reaction follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[12][13] The addition of a second equivalent of HX results in a geminal dihalide, with both halogens on the same carbon.[14]

-

Internal Alkynes: Symmetrical internal alkynes yield a single vinyl halide. Unsymmetrical internal alkynes give a mixture of regioisomeric vinyl halides, often as a mix of E and Z isomers.[14][15]

Metal-Catalyzed Reactions

Modern organic synthesis relies heavily on metal-catalyzed reactions, some of which exhibit profound selectivity for one type of alkyne over the other.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone of C-C bond formation, creating a bond between an sp-hybridized carbon and an sp²-hybridized carbon.

-

Reactivity: This reaction is exclusive to terminal alkynes .[16][17] It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt.[18] The reaction proceeds via the formation of a copper(I) acetylide intermediate.[19]

-

Internal Alkynes: Internal alkynes do not have the required C-H bond for the initial oxidative addition step and are unreactive under Sonogashira conditions.

Experimental Workflow: Sonogashira Coupling Catalytic Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]

- 5. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkyne Reactivity [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hydrohalogenation of Alkynes with Practice Problems [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling and Storage of 3-Hexyn-2-OL

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3-Hexyn-2-OL (CAS No. 109-50-2), a flammable and hazardous chemical. The following sections detail the physical and chemical properties, hazard identification, safe handling protocols, storage requirements, and emergency procedures. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Hexyn-2-OL is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

Table 1: Physical and Chemical Properties of 3-Hexyn-2-OL

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Characteristic | [3] |

| Boiling Point | 137-138 °C | [3] |

| Melting Point | -55 °C | [3] |

| Flash Point | 53.3 °C (127.9 °F) | [3] |

| Density | 0.909 g/mL at 25 °C | [3] |

| Solubility in Water | Slightly soluble | [3] |

| Refractive Index | n20/D 1.447 | [3] |

Hazard Identification and Classification

3-Hexyn-2-OL is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for 3-Hexyn-2-OL

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

Signal Word: Warning[2]

Hazard Pictograms:

-

Flame (indicating a flammable hazard)

-

Environment (indicating a hazard to the aquatic environment)

Precautionary Statements: [2]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use only non-sparking tools.

-

P243: Take precautionary measures against static discharge.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P370+P378: In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish.

-

P391: Collect spillage.

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for handling and safety assessment are crucial for minimizing risk in a laboratory setting. The following are generalized protocols that should be adapted based on a specific risk assessment for the intended use of 3-Hexyn-2-OL.

General Handling Protocol in a Laboratory Setting

This protocol outlines the essential steps for safely handling 3-Hexyn-2-OL in a research environment.

Objective: To provide a standardized procedure for handling 3-Hexyn-2-OL to minimize exposure and prevent accidents.

Materials:

-

3-Hexyn-2-OL

-

Appropriate glassware and apparatus

-

Chemical fume hood

-

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Chemical splash goggles

-

Face shield (when handling larger quantities or when there is a splash risk)

-

Chemically resistant gloves (e.g., nitrile, neoprene)

-

-

Spill kit for flammable liquids

-

Fire extinguisher (Class B)

Procedure:

-

Pre-Experiment Planning:

-

Personal Protective Equipment (PPE):

-

Don a flame-resistant lab coat, chemical splash goggles, and appropriate gloves before handling the chemical.[6]

-

A face shield should be worn when there is a significant risk of splashing.

-

-

Handling in a Fume Hood:

-

Dispensing and Transferring:

-

Heating:

-

Avoid the use of open flames. Use intrinsically safe heating equipment such as heating mantles, steam baths, or oil baths.

-

Ensure temperature control to prevent overheating and decomposition.

-

-

Post-Handling:

-

Tightly close the container of 3-Hexyn-2-OL immediately after use.

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

Properly dispose of all waste, including contaminated gloves and disposable labware, in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[4]

-

In Vitro Cytotoxicity Assay (Generalized Protocol)

This protocol provides a framework for assessing the potential toxicity of 3-Hexyn-2-OL using a cell-based assay. The MTS assay is a colorimetric method for determining the number of viable cells.[9]

Objective: To determine the concentration of 3-Hexyn-2-OL that causes a 50% reduction in cell viability (IC50) in a selected cell line.

Materials:

-

Human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)[9]

-

Cell culture medium and supplements

-

3-Hexyn-2-OL

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[9]

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

-

Cell Seeding:

-

Culture the selected cell line according to standard protocols.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of 3-Hexyn-2-OL in a suitable solvent (e.g., DMSO, ethanol) that is non-toxic to the cells at the final concentration used.

-

Perform a serial dilution of the stock solution in cell culture medium to achieve a range of desired test concentrations.

-

-

Cell Treatment:

-

Remove the old medium from the 96-well plate.

-

Add the different concentrations of 3-Hexyn-2-OL to the wells in triplicate.

-

Include a vehicle control (medium with the solvent) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO2.

-

-

MTS Assay:

-

Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

-

Data Collection and Analysis:

-

Measure the absorbance of the formazan product at 490-500 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value using appropriate software.

-

Storage and Incompatibility

Proper storage is critical to maintain the stability of 3-Hexyn-2-OL and prevent hazardous situations.

Storage Conditions: [10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Store in a designated flammable liquids storage cabinet.[11]

-

Protect from direct sunlight.

-

Grounding and bonding should be used for containers to prevent static electricity buildup.[8]

Incompatible Materials:

-

Strong oxidizing agents: Can cause a violent reaction.

-

Acids and bases: May catalyze polymerization or other reactions.

-

Reducing agents: Incompatible with the alkyne functionality.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.

-

Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.

Visualizations

Logical Relationship for Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 3-Hexyn-2-OL in a laboratory setting.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 3-Hexyn-2-ol | C6H10O | CID 7990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-己炔-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. greenwgroup.com [greenwgroup.com]

- 5. thesafetygeek.com [thesafetygeek.com]

- 6. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Flammable and Combustible Liquids Storage Requirements [blink.ucsd.edu]

- 9. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 11. Flammable Liquids Storage Guidelines | Office of Research Environmental Health and Safety | USU [research.usu.edu]

The Solubility Profile of 3-Hexyn-2-ol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the solubility of 3-Hexyn-2-ol in aqueous and organic media, including established experimental protocols for its determination.

This technical guide provides a comprehensive overview of the solubility of 3-Hexyn-2-ol, a key intermediate in various chemical syntheses, including pharmaceuticals and fragrances. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation, and purification processes. This document collates available quantitative and qualitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in the Solubility of Alcohols

The solubility of an alcohol is primarily dictated by the interplay between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon backbone. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, most notably water, which promotes solubility. Conversely, the hydrocarbon portion of the molecule is hydrophobic and interacts favorably with nonpolar organic solvents.

In the case of 3-Hexyn-2-ol (C₆H₁₀O), the presence of a six-carbon chain suggests a degree of hydrophobicity that limits its solubility in water. However, the hydroxyl group and the slight polarity imparted by the alkyne functionality allow for some aqueous solubility and broader solubility in organic solvents. As a general trend, the water solubility of alcohols decreases as the length of the carbon chain increases.[1]

Quantitative and Qualitative Solubility Data for 3-Hexyn-2-ol

The following table summarizes the available solubility data for 3-Hexyn-2-ol. While precise quantitative data in a wide array of organic solvents is not extensively documented in publicly available literature, the compound's structure allows for reasoned estimations based on the "like dissolves like" principle.

| Solvent | Formula | Type | Solubility of 3-Hexyn-2-ol | Temperature (°C) |

| Water | H₂O | Polar Protic | ~ 4.5 g/L[2] | 25 |

| Water | H₂O | Polar Protic | log10(S) = -1.50 (mol/L) (Calculated) | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[2] | Not Specified |

| Methanol | CH₃OH | Polar Protic | Miscible (Predicted) | Not Specified |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible (Predicted) | Not Specified |

| Toluene | C₇H₈ | Nonpolar | Soluble (Predicted) | Not Specified |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (Predicted) | Not Specified |

Note: "Soluble" indicates that a significant amount of 3-Hexyn-2-ol will dissolve in the solvent. "Miscible (Predicted)" suggests that 3-Hexyn-2-ol is likely to be fully miscible with the solvent in all proportions, based on its structural similarity to other C6 alcohols. These predictions are based on general principles of organic chemistry and require experimental verification for specific applications.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Hexyn-2-ol in a given solvent, adapted from the widely accepted shake-flask method.

Objective:

To determine the equilibrium solubility of 3-Hexyn-2-ol in a selected solvent at a specified temperature.

Materials:

-

3-Hexyn-2-ol (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of 3-Hexyn-2-ol to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solute should be visually apparent.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

-

To separate the saturated solution from the excess undissolved 3-Hexyn-2-ol, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved micro-particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Hexyn-2-ol in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated analytical instrument (e.g., GC-FID or HPLC) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of 3-Hexyn-2-ol in the saturated solution by comparing its analytical response to the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Applications in Drug Development and Research

A thorough understanding of the solubility of 3-Hexyn-2-ol is critical for its application in pharmaceutical and chemical research. For instance, in drug synthesis, it can be used as a starting material or an intermediate.[2] Its solubility in various reaction solvents will dictate the choice of reaction conditions and purification methods. In formulation science, if 3-Hexyn-2-ol or a derivative is part of a final product, its solubility will influence the choice of excipients and the delivery vehicle. The data and protocols presented in this guide are intended to provide a foundational resource for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Hexynol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of various hexynol isomers. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the synthesis, purification, and characterization of these compounds, presenting quantitative data in a structured format and outlining detailed experimental protocols.

Introduction to Hexynol Isomers

Hexynols are six-carbon acyclic alcohols containing a carbon-carbon triple bond. Their structural diversity, arising from the different positions of the hydroxyl group and the alkyne moiety, leads to a range of isomers with unique physicochemical properties and potential biological activities. This guide focuses on the primary linear isomers of hexynol, providing a comparative analysis of their key characteristics. The isomers covered in this guide include 1-hexyn-3-ol, 2-hexyn-1-ol, 3-hexyn-1-ol, 3-hexyn-2-ol, 4-hexyn-1-ol, 5-hexyn-1-ol, and 5-hexyn-3-ol. While research into the biological effects of hexynol isomers is still emerging, related alkynol compounds have shown potential in areas such as cancer therapy, highlighting the importance of further investigation into this class of molecules.

Physicochemical Properties of Hexynol Isomers

The physical and chemical properties of hexynol isomers are crucial for their handling, separation, and characterization. The table below summarizes key quantitative data for several common hexynol isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1-Hexyn-3-ol | 105-31-7 | C₆H₁₀O | 98.14 | 142 | 0.883 | 1.447 |

| 2-Hexyn-1-ol | 764-60-3 | C₆H₁₀O | 98.14 | 66-67 (at 10 mmHg) | 0.893 | 1.4536 |

| 3-Hexyn-1-ol | 1002-28-4 | C₆H₁₀O | 98.14 | 63-64 (at 12 mmHg) | 0.89 | 1.4540 |

| 3-Hexyn-2-ol | 109-50-2 | C₆H₁₀O | 98.14 | 79-80 (at 60 Torr) | 0.909 | 1.447 |

| 4-Hexyn-1-ol | 928-93-8 | C₆H₁₀O | 98.14 | 94 (at 30 Torr) | 0.916 (at 16°C) | 1.454 |

| 5-Hexyn-1-ol | 928-90-5 | C₆H₁₀O | 98.14 | 73-75 (at 15 mmHg) | 0.89 | 1.450 |

| 5-Hexyn-3-ol | 19780-84-8 | C₆H₁₀O | 98.14 | - | - | - |

Synthesis of Hexynol Isomers: Experimental Protocols

The synthesis of hexynol isomers can be achieved through various organic chemistry methodologies. Below are detailed protocols for the preparation of select isomers.

Synthesis of 5-Hexyn-1-ol from 2-(chloromethyl)tetrahydro-2H-pyran[1]

This procedure outlines the synthesis of 5-hexyn-1-ol via the ring-opening of a cyclic ether followed by the formation of a terminal alkyne.

Materials:

-

2-(chloromethyl)tetrahydro-2H-pyran

-

Liquid ammonia

-

Iron(III) nitrate hydrate IX (catalyst)

-

Sodium metal

-

Ether

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

Add a catalytic amount of iron(III) nitrate hydrate IX to approximately 100 mL of liquid ammonia at -40 °C.

-

Add sodium metal (85.3 g, 3.72 mol) in small portions until the formation of sodium amide is confirmed by a color change from dark blue to gray.

-

Slowly add 2-(chloromethyl)tetrahydro-2H-pyran dropwise over 5 hours.

-

Continue stirring the reaction mixture for an additional 3 hours.

-

Remove the cold bath and introduce nitrogen gas to facilitate the evaporation of ammonia.

-